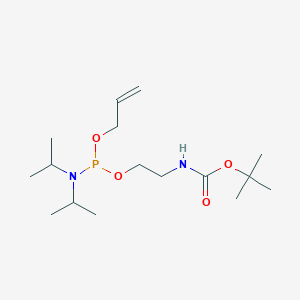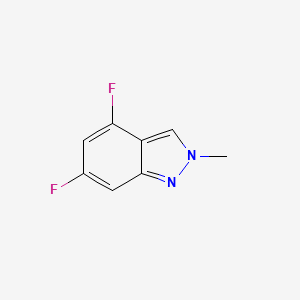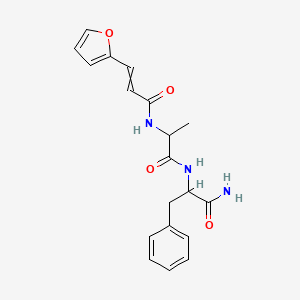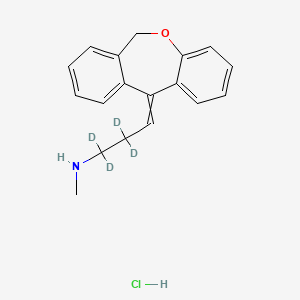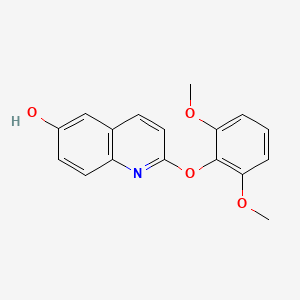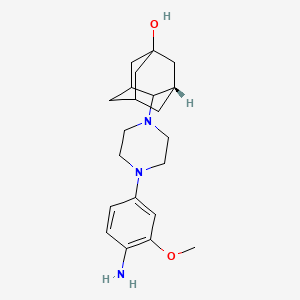
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol: is a complex organic compound that features a piperazine ring, an adamantane core, and an amino-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Amino-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-amino-3-methoxyphenyl compounds under basic conditions.
Incorporation of the Adamantane Core: The final step involves the attachment of the adamantane core to the piperazine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, resulting in the formation of secondary amines or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Materials Science: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter regulation.
Receptor Binding: It can bind to various receptors in the central nervous system, making it a candidate for neurological research.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
4-(4-Amino-3-methoxyphenyl)piperazine: This compound shares the piperazine and amino-methoxyphenyl groups but lacks the adamantane core.
Adamantan-1-ol: This compound features the adamantane core but lacks the piperazine and amino-methoxyphenyl groups.
Uniqueness:
Structural Complexity: The combination of the piperazine ring, adamantane core, and amino-methoxyphenyl group makes trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol unique in terms of structural complexity.
Eigenschaften
Molekularformel |
C21H31N3O2 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(3S)-4-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]adamantan-1-ol |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-10-17(2-3-18(19)22)23-4-6-24(7-5-23)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13,22H2,1H3/t14?,15-,16?,20?,21?/m0/s1 |
InChI-Schlüssel |
GDSOTCABMWLRTH-KTYIJJEDSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3[C@H]4CC5CC3CC(C4)(C5)O)N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


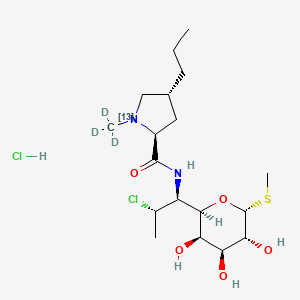
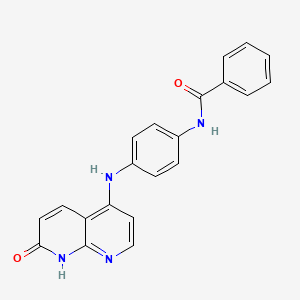
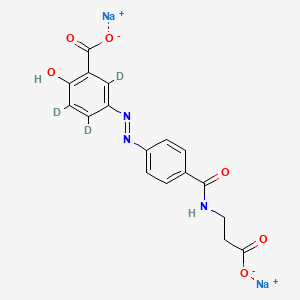
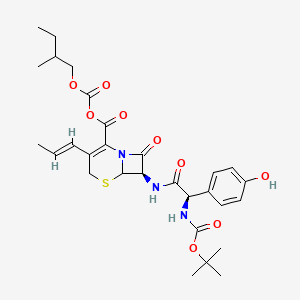

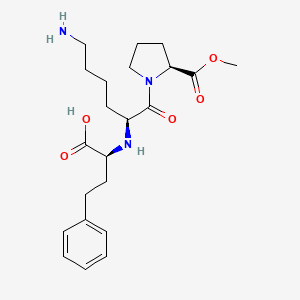
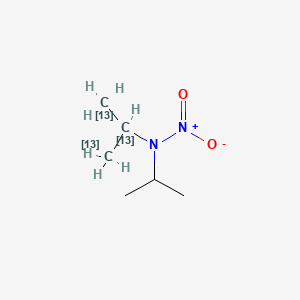
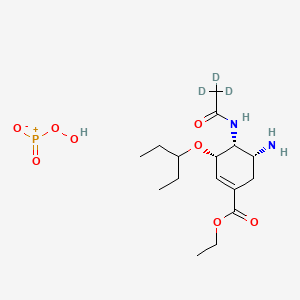
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
